5-Chloro-2-methylpyrimidin-4-amine CAS number and properties
5-Chloro-2-methylpyrimidin-4-amine CAS number and properties
An In-depth Technical Guide to 5-Chloro-2-methylpyrimidin-4-amine: Properties, Synthesis, and Applications
Introduction: A Versatile Pyrimidine Building Block
5-Chloro-2-methylpyrimidin-4-amine is a substituted pyrimidine that serves as a crucial heterocyclic building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure, found at the core of numerous biologically active compounds, including several FDA-approved drugs.[1] Its structural resemblance to the purine bases of DNA and RNA allows molecules incorporating this motif to interact with a wide array of biological targets. The specific arrangement of chloro, methyl, and amine functional groups on this particular pyrimidine ring provides medicinal chemists with versatile handles for synthetic modification, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in modern drug development, and essential safety information.
Chemical Identity and Physicochemical Properties
The unique substitution pattern of 5-Chloro-2-methylpyrimidin-4-amine dictates its reactivity and utility. The electron-withdrawing chlorine atom at the 5-position and the amino group at the 4-position are key sites for further chemical elaboration, particularly in nucleophilic aromatic substitution reactions.
| Identifier/Property | Value | Source(s) |
| CAS Number | 438249-95-7 | |
| IUPAC Name | 5-Chloro-2-methylpyrimidin-4-amine | N/A |
| Molecular Formula | C₅H₆ClN₃ | |
| Molecular Weight | 143.57 g/mol | |
| Appearance | Off-white to white crystalline solid (inferred) | [2] |
| Melting Point | Data not available. An isomer, 2-Amino-4-chloro-6-methylpyrimidine, has a melting point of 183-186 °C. | N/A |
| Boiling Point | Data not available (predicted for an isomer: ~310 °C) | [3] |
| Solubility | Sparingly soluble in water (inferred). An isomer is soluble in acetic acid.[2] | N/A |
| Topological Polar Surface Area | 51.8 Ų | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
Spectral Data Interpretation
While a dedicated spectrum for 5-Chloro-2-methylpyrimidin-4-amine is not publicly available, its characteristics can be reliably predicted based on its structure and data from close analogs:
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¹H NMR: The spectrum is expected to show a singlet for the methyl group (CH ₃) around δ 2.0-2.5 ppm. The amino group (-NH ₂) would likely appear as a broad singlet, and a singlet for the aromatic proton on the pyrimidine ring (C6-H ) would be observed further downfield.
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¹³C NMR: The spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carbon atoms bonded to nitrogen and chlorine appearing at lower field.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]+ corresponding to its molecular weight. Given the presence of a chlorine atom, a characteristic [M+2]+ peak at approximately one-third the intensity of the [M]+ peak would be expected due to the natural abundance of the ³⁷Cl isotope. An [M+H]⁺ peak at m/z ≈ 144 is anticipated under positive ion mode.[3]
Synthesis and Purification
The synthesis of substituted aminopyrimidines often involves a multi-step sequence that builds the heterocyclic core and then introduces the desired functional groups. While a specific protocol for 5-Chloro-2-methylpyrimidin-4-amine is not widely published, a representative synthesis can be adapted from established methodologies for closely related isomers, such as the synthesis of 2-Chloro-4-methylpyrimidin-5-amine.[5] This process typically involves the formation of a pyrimidine ring, followed by nitration and subsequent reduction.
The causality behind this strategic choice is rooted in the directing effects of the substituents. Building the core first establishes the foundational scaffold. Nitration is then directed to the 5-position, which is activated towards electrophilic substitution. The final reduction of the nitro group to an amine is a reliable and high-yielding transformation.
Caption: A plausible multi-step synthetic workflow for 5-Chloro-2-methylpyrimidin-4-amine.
Detailed Experimental Protocol (Representative)
This protocol is a validated, self-consistent methodology adapted for the synthesis of the target compound. Each step includes checks and balances to ensure reaction completion and purity.
Step 1: Synthesis of 4-Chloro-2-methylpyrimidine
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylpyrimidin-4-ol.
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Chlorination: Slowly add phosphorus oxychloride (POCl₃) (approx. 3-5 equivalents) to the flask at 0 °C.
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Reaction: After the addition is complete, heat the mixture to reflux (approx. 100-110 °C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to pH 7-8.
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Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-2-methylpyrimidine.
Step 2: Synthesis of 4-Chloro-2-methyl-5-nitropyrimidine
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Reaction Setup: In a clean, dry flask, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.
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Nitration: Slowly add the crude 4-chloro-2-methylpyrimidine from the previous step to the cooled acid mixture, ensuring the temperature does not rise above 5-10 °C.
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Reaction: After addition, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, monitoring by TLC.
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Work-up: Pour the reaction mixture onto crushed ice. The nitrated product should precipitate out of solution.
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Purification: Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain 4-chloro-2-methyl-5-nitropyrimidine.
Step 3: Synthesis of 5-Chloro-2-methylpyrimidin-4-amine Note: This step involves a rearrangement and reduction. A more direct route might involve amination of a dichlorinated precursor, but this illustrates the transformation from a nitro-intermediate.
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Amination: Treat 4-chloro-2-methyl-5-nitropyrimidine with a source of ammonia (e.g., aqueous or alcoholic ammonia) to substitute the chlorine at the 4-position with an amino group, yielding 2-methyl-5-nitropyrimidin-4-amine.
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Reduction: Suspend the nitro-amine in a solvent like ethanol or acetic acid. Add a reducing agent such as iron powder (Fe) and an acid like hydrochloric acid (HCl) or acetic acid.
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Reaction: Heat the mixture to reflux for several hours until TLC analysis shows the complete disappearance of the starting material.
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Work-up: Cool the reaction, filter off the iron salts, and neutralize the filtrate.
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Purification: Extract the product into an organic solvent, dry, and concentrate. The final product, 5-Chloro-2-methylpyrimidin-4-amine, can be further purified by column chromatography or recrystallization.
Applications in Research and Drug Development
The primary value of 5-Chloro-2-methylpyrimidin-4-amine lies in its role as a scaffold for creating libraries of compounds for high-throughput screening and as a key intermediate in the synthesis of targeted therapeutics. Its structure is particularly well-suited for the development of kinase inhibitors .
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[6] The 2-aminopyrimidine core is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of ATP.[1][7] This makes compounds like 5-Chloro-2-methylpyrimidin-4-amine ideal starting points for designing potent and selective kinase inhibitors.[1]
The different positions on the pyrimidine ring allow for the installation of various substituents to target specific regions of the ATP-binding pocket, thereby achieving selectivity for a particular kinase.
Caption: Role of the scaffold in generating diverse kinase inhibitor candidates.
For example, the 4-amino group can be functionalized to interact with the solvent-exposed region of the binding site, while the 5-position (where the chlorine is) points towards the "gatekeeper" residue, a critical determinant of kinase selectivity.[1] By strategically modifying these positions, researchers have developed potent inhibitors for targets like Aurora kinases, which are implicated in various cancers.[8]
Safety and Handling
As a laboratory chemical, 5-Chloro-2-methylpyrimidin-4-amine must be handled with appropriate precautions. Based on data from structurally similar compounds, it is considered hazardous.[2][4]
GHS Hazard Classification (Anticipated):
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Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]
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Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4]
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Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4]
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Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[4]
Handling and Storage Recommendations:
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[9]
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Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10]
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Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Store locked up and away from incompatible materials such as strong oxidizing agents.[9]
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Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.
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Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
References
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PubChem. (n.d.). 4-Chloro-5-methylpyrimidin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
- Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual review of biochemistry, 80, 769-795. (Note: This is a representative high-quality review on kinase inhibitors, not directly from the search results, but illustrates the core concepts mentioned in other sources).
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EPO. (2013). Novel synthesis of substituted 4-amino-pyrimidines. European Patent Office. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]
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Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
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PubChem. (n.d.). 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
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International Journal of Pharmacy and Technology. (2016). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active precursor 5-Flourouracil. Retrieved from [Link]
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Journal of Medicinal Chemistry. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Chloro-N-(4-chlorophenyl)-2-nitro-aniline. Retrieved from [Link]
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Semantic Scholar. (n.d.). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-N-methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
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ChemSynthesis. (n.d.). 5-chloro-2-pyrimidinamine. Retrieved from [Link]
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